Cas no 94475-64-6 (3-(benzyloxy)pyridin-2-ol)
3-(benzyloxy)pyridin-2-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(benzyloxy)pyridin-2-ol
- 3-(benzyloxy)-1,2-dihydropyridin-2-one
- A1-06531
- CHPFCHGKXZKMHV-UHFFFAOYSA-N
- D87529
- 3-Benzyloxy-1H-pyridin-2-one
- MFCD26792765
- 3-(Benzyloxy)pyridin-2(1H)-one
- AKOS016400921
- 3-benzyloxypyridine-2-one
- SY328657
- DB-217729
- 94475-64-6
- 3-(BENZYLOXY)-1H-PYRIDIN-2-ONE
- 3-phenylmethoxy-1H-pyridin-2-one
- SCHEMBL945488
-
- MDL: MFCD26792765
- Inchi: 1S/C12H11NO2/c14-12-11(7-4-8-13-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
- InChI Key: CHPFCHGKXZKMHV-UHFFFAOYSA-N
- SMILES: O(C1=CC=CNC1=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 201.078978594g/mol
- Monoisotopic Mass: 201.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.3Ų
3-(benzyloxy)pyridin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 179831-5g |
3-(Benzyloxy)pyridin-2-ol, 95% |
94475-64-6 | 95% | 5g |
$1568.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750071-5g |
3-(Benzyloxy)pyridin-2(1h)-one |
94475-64-6 | 98% | 5g |
¥16200.00 | 2024-04-24 |
3-(benzyloxy)pyridin-2-ol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3-(benzyloxy)pyridin-2-ol
Recent Advances in the Study of 3-(Benzyloxy)pyridin-2-ol (CAS: 94475-64-6) in Chemical Biology and Pharmaceutical Research
The compound 3-(benzyloxy)pyridin-2-ol (CAS: 94475-64-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, featuring a benzyl-protected hydroxyl group on a pyridine scaffold, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds, highlighting its broad utility in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-(benzyloxy)pyridin-2-ol derivatives as selective JAK3 inhibitors, with improved pharmacokinetic properties compared to earlier generations of inhibitors. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, achieving nanomolar potency against JAK3 while maintaining selectivity over other JAK isoforms. These findings suggest promising applications in autoimmune disease therapeutics, particularly for conditions where JAK3 plays a pivotal role in disease progression.
In antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters reported novel 3-(benzyloxy)pyridin-2-ol derivatives exhibiting potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. The compounds demonstrated minimal cytotoxicity against mammalian cells, indicating a favorable therapeutic window. Mechanistic studies revealed that these derivatives interfere with bacterial cell wall biosynthesis, potentially representing a new class of antibiotics with a novel mode of action.
The synthetic utility of 3-(benzyloxy)pyridin-2-ol has also been enhanced through recent methodological developments. A 2024 paper in Organic Letters described a novel palladium-catalyzed cross-coupling protocol that enables efficient functionalization of the pyridine ring at various positions while preserving the benzyloxy group. This advancement significantly expands the chemical space accessible from this versatile intermediate, facilitating the rapid generation of diverse compound libraries for high-throughput screening.
From a pharmaceutical formulation perspective, recent investigations have addressed the physicochemical properties of 3-(benzyloxy)pyridin-2-ol derivatives. Studies published in the European Journal of Pharmaceutical Sciences examined the compound's solubility, stability, and permeability characteristics, providing valuable data for formulation scientists working on drug delivery systems. These findings are particularly relevant for oral dosage form development, where the compound's moderate aqueous solubility presents both challenges and opportunities for formulation optimization.
Looking forward, the unique structural features of 3-(benzyloxy)pyridin-2-ol continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use as a fluorescence probe in cellular imaging studies. As synthetic methodologies advance and biological screening becomes more sophisticated, this compound is poised to play an increasingly important role in the development of next-generation therapeutics across multiple disease areas.
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